Dibenzyl-diphenyl-phosphanium
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Overview
Description
Dibenzyl-diphenyl-phosphanium is an organophosphorus compound characterized by the presence of two benzyl groups and two phenyl groups attached to a phosphorus atom. This compound is of significant interest in the field of chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl-diphenyl-phosphanium can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with benzyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{Ph}_2\text{PH} + 2 \text{PhCH}_2\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2\text{Ph)}_2 + 2 \text{HCl} ] This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl-diphenyl-phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Dibenzyl-diphenyl-phosphine oxide.
Reduction: Dibenzyl-diphenyl-phosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Dibenzyl-diphenyl-phosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dibenzyl-diphenyl-phosphanium exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom in the compound can form bonds with various substrates, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but with three phenyl groups instead of two benzyl and two phenyl groups.
Dibenzylphosphine: Contains two benzyl groups but lacks the phenyl groups present in dibenzyl-diphenyl-phosphanium.
Uniqueness
This compound is unique due to its combination of benzyl and phenyl groups, which imparts distinct reactivity and properties compared to other phosphines. This makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
77382-18-4 |
---|---|
Molecular Formula |
C26H24P+ |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
dibenzyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2/q+1 |
InChI Key |
XCHLOAIAVUHZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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